Product packaging for 2-Methoxy-5-methylbenzaldehyde(Cat. No.:CAS No. 7083-19-4)

2-Methoxy-5-methylbenzaldehyde

Cat. No.: B1297009
CAS No.: 7083-19-4
M. Wt: 150.17 g/mol
InChI Key: CJVIGQCGJUDKOE-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B1297009 2-Methoxy-5-methylbenzaldehyde CAS No. 7083-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methylbenzaldehyde
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InChI

InChI=1S/C9H10O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVIGQCGJUDKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343675
Record name 2-Methoxy-5-methylbenzaldehyde
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7083-19-4
Record name 2-Methoxy-5-methylbenzaldehyde
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Record name 2-Methoxy-5-methylbenzaldehyde
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Record name 2-methoxy-5-methylbenzaldehyde
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Synthetic Methodologies and Reaction Pathways for 2 Methoxy 5 Methylbenzaldehyde

Precursor Synthesis Strategies

The journey to 2-methoxy-5-methylbenzaldehyde often begins with the synthesis of key precursors. These foundational molecules are then transformed through subsequent reactions to arrive at the final product.

Formylation of Phenols for Methoxybenzaldehyde Precursors

The introduction of a formyl group (-CHO) onto a phenol (B47542) ring is a fundamental step in generating precursors for methoxybenzaldehydes. Various classical formylation reactions, such as the Reimer-Tiemann and Duff reactions, can be employed. wikipedia.orgcqu.edu.cn However, these methods can sometimes result in moderate yields and a lack of regioselectivity. orgsyn.org

A more efficient and regioselective method for the ortho-formylation of phenols involves the use of dichloromethyl methyl ether and titanium (IV) tetrachloride. nih.gov This approach has been shown to be effective for electron-rich phenols, with the formylation occurring preferentially at the position ortho to the hydroxyl group. nih.gov Another notable method is the Casnati-Skattebøl reaction, which utilizes magnesium phenolates and formaldehyde (B43269) to achieve ortho-selective formylation. synarchive.com This reaction has been improved with the use of paraformaldehyde, anhydrous magnesium chloride, and triethylamine (B128534). synarchive.comorgsyn.org

The choice of solvent and the nature of substituents on the phenol ring can influence the reaction rate and yield. For instance, electron-releasing groups tend to enhance the reaction rate, while electron-withdrawing groups may slow it down. orgsyn.orgorgsyn.org

Table 1: Formylation of Phenolic Derivatives

PhenolAldehydeYield (%)Time (h)
PhenolSalicylaldehyde831.5
2-Methylphenol3-Methylsalicylaldehyde991.5
3-Methylphenol4-Methylsalicylaldehyde704
4-Methylphenol5-Methylsalicylaldehyde904
3-Methoxyphenol4-Methoxysalicylaldehyde912
4-Methoxyphenol5-Methoxysalicylaldehyde972
2-Chlorophenol3-Chlorosalicylaldehyde873.5
4-Chlorophenol5-Chlorosalicylaldehyde783.5
Methyl-4-hydroxybenzoateMethyl-3-formyl-4-hydroxybenzoate8821

Data sourced from a study on the formylation of phenolic derivatives using paraformaldehyde with MgCl2-triethylamine in acetonitrile (B52724). mdma.ch

Preparation of Halogenated Benzaldehyde (B42025) Intermediates (e.g., 2-iodo-3-methoxy-5-methylbenzaldehyde)

Halogenated benzaldehyde intermediates serve as versatile precursors in organic synthesis. For example, 2-iodo-5-methylbenzoic acid can be synthesized from 2-amino-5-methylbenzoic acid through a diazotization reaction followed by treatment with potassium iodide. chemicalbook.com This iodo-substituted benzoic acid can then be converted to the corresponding acid chloride and subsequently reacted with an amine to form an amide. chemicalbook.com While this specific example leads to an amide, similar strategies can be adapted to produce halogenated benzaldehyde precursors. The introduction of a halogen atom provides a reactive site for further functionalization, such as cross-coupling reactions, to introduce the desired methoxy (B1213986) and methyl groups.

Direct Synthesis Approaches

Direct synthesis methods aim to construct the this compound molecule in fewer steps, often by introducing the key functional groups onto a pre-existing aromatic scaffold.

Skattebøl Ortho-Formylation Applications

The Skattebøl ortho-formylation is a highly effective and regioselective method for introducing a formyl group at the position ortho to a hydroxyl group on a phenolic ring. orgsyn.org This method, which employs reagents like magnesium chloride, triethylamine, and paraformaldehyde, consistently yields salicylaldehydes. orgsyn.org The reaction is applicable to a wide range of substituted phenols, including cresols (methylphenols). mdma.chwikipedia.org For instance, the formylation of 4-methylphenol (p-cresol) using this method would be expected to produce 2-hydroxy-5-methylbenzaldehyde, a direct precursor that can then be methylated to yield this compound. The reaction conditions are generally mild, and the yields are often high. orgsyn.org

Oxidation Reactions in Synthetic Routes

Oxidation of a corresponding alcohol is a common and direct route to synthesizing aldehydes. In the context of this compound, the precursor would be 2-methoxy-5-methylbenzyl alcohol. This alcohol can be oxidized to the aldehyde using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). Milder and more selective oxidizing agents like sodium hypochlorite (B82951) (NaOCl) can also be employed, often in a phase-transfer catalysis system to overcome solubility issues between the alcohol (soluble in organic solvents) and the oxidizing agent (soluble in water). quizlet.com The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid, 2-methoxy-5-methylbenzoic acid. azom.com

Table 2: Oxidation of Various Benzyl (B1604629) Alcohols

AlcoholProductConversion (%)Selectivity (%)
Benzyl alcoholBenzaldehyde>99>99
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde~40>99
4-Methylbenzyl alcohol4-Methylbenzaldehyde~60>99
2-Methylbenzyl alcohol2-Methylbenzaldehyde (B42018)~30>99

Electrochemical Oxidation Methods in Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of benzaldehydes. azom.com The electrooxidation of benzyl alcohols to benzaldehydes can be achieved with high selectivity, avoiding the use of traditional, often hazardous, oxidizing agents. azom.comgoogle.com A notable advancement in this area is the use of an organic-solid-water (OSW) three-phase reaction system, which simplifies product separation and purification and reduces ohmic losses. azom.com This system has been successfully used for the direct synthesis of high-purity benzaldehyde from benzyl alcohol with high Faradaic efficiency. azom.com

Another electrochemical approach involves the oxidation of toluene (B28343) derivatives. google.com By applying a constant current in a non-discrete electrolytic tank containing the toluene compound, an electrolyte, and a solvent, benzaldehyde derivatives can be obtained after column chromatography. google.com Furthermore, challenges in electrochemical synthesis, such as the overoxidation of styrene (B11656) to benzoic acid, have been addressed by using specialized anodes like MnO2, which can selectively produce benzaldehyde. rsc.orgnih.gov These electrochemical strategies represent a promising and sustainable route for the synthesis of this compound and other valuable aldehydes. rsc.org

Derivatization and Functionalization Reactions

The aldehyde group of this compound is the primary site for a range of derivatization and functionalization reactions. These transformations are crucial for synthesizing new molecules with specific chemical and physical properties.

Schiff Base Formation and Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.net This reaction is a cornerstone of organic synthesis, providing a route to a vast number of compounds with diverse applications.

The formation of Schiff bases from this compound involves a condensation reaction with primary amines. researchgate.net This reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. The reaction is often catalyzed by acids or bases and can be influenced by the nature of both the aldehyde and the amine. For instance, the reaction of 2-hydroxy-3-methoxy-5-methylbenzaldehyde (B2420527) with m-nitroaniline yields a novel Schiff base. acs.org Similarly, new dimer complexes of zinc(II), copper(II), and nickel(II) have been synthesized using a Schiff base ligand formed from the condensation of 2-aminothiophenol (B119425) and 2-hydroxy-5-methyl benzaldehyde. science.gov

A study on the condensation of various aromatic aldehydes with primary aliphatic amines found that the best results were achieved when using aromatic aldehydes due to their higher reactivity compared to ketones. researchgate.net

Reactant 1Reactant 2Product TypeReference
2-hydroxy-3-methoxy-5-methylbenzaldehydem-nitroanilineSchiff Base acs.org
2-hydroxy-5-methyl benzaldehyde2-aminothiophenolSchiff Base Ligand science.gov
Aromatic AldehydesPrimary Aliphatic AminesImines researchgate.net

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant phenomenon in materials science. Solvent choice during crystallization can play a crucial role in inducing polymorphism in Schiff bases derived from substituted benzaldehydes. acs.orgresearchgate.net

A notable example involves a Schiff base synthesized from 2-hydroxy-3-methoxy-5-methylbenzaldehyde and m-nitroaniline. acs.org Two distinct polymorphs, designated as Form I and Form II, were isolated by using different solvents for crystallization—acetonitrile and methanol, respectively. X-ray crystallography revealed that both polymorphs crystallize in the orthorhombic system but with different space groups (P212121 for Form I and Pca21 for Form II). acs.org The different crystal packing and noncovalent interactions, influenced by the solvent, are responsible for the selective stabilization of each polymorphic form. acs.org

The polymorphic forms of Schiff bases can exhibit distinct physical properties, including their electrical conductivity and photosensitivity, making them interesting candidates for applications in materials science. acs.orgresearchgate.net

The two polymorphs of the Schiff base derived from 2-hydroxy-3-methoxy-5-methylbenzaldehyde and m-nitroaniline demonstrated significantly different electrical properties. acs.org The study of their electrical conductivity and photosensitivity revealed that both forms have potential for use in photosensitive Schottky devices. Notably, Form II showed a more significant enhancement in electrical properties upon illumination with visible light. acs.org These findings highlight the potential of tuning the optoelectrical properties of organic crystalline materials through solvent-induced polymorphism. acs.org

PolymorphCrystallization SolventSpace GroupKey Finding
Form IAcetonitrileP212121Exhibits distinct electrical properties.
Form IIMethanolPca21Shows enhanced electrical properties upon illumination.

Reductive Amination Processes

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. This two-step process in a single pot involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine.

A novel, one-step catalytic reductive amination of 2-methoxybenzaldehyde (B41997) has been developed using lanthanum-doped zirconia as a catalyst. espublisher.comespublisher.comresearchgate.net This process utilizes dimethylformamide (DMF) as both a reactant and a reducing agent in a Leuckart-type reaction to synthesize 2-methoxy-N,N-dimethylbenzylamine. espublisher.comresearchgate.net

The study found that the catalytic activity was highest with a zirconium to lanthanum molar ratio of 4:1 (Zr4La1). espublisher.comresearchgate.net This specific composition leads to the formation of a full tetragonal phase of zirconia, which is crucial for the catalyst's maximum activity. espublisher.comresearchgate.net Under optimized conditions, this catalytic system achieved complete conversion of 2-methoxybenzaldehyde with 100% selectivity towards the desired reductive amination product. espublisher.comespublisher.comresearchgate.net The proposed reaction mechanism involves the adsorption of 2-methoxybenzaldehyde onto the Lewis acidic sites of the catalyst, followed by attack from DMF. espublisher.com The catalyst proved to be stable, active, and selective over repeated uses. espublisher.com

CatalystZr:La Molar RatioKey FeatureOutcome
Lanthanum-doped Zirconia4:1Full tetragonal phase of zirconiaComplete conversion, 100% selectivity
Investigation of Catalyst Activity and Molar Ratios

The synthesis of this compound and its derivatives often relies on carefully controlled catalytic processes where catalyst choice and reactant ratios are critical for achieving high yields and minimizing side products. One common synthetic route is the formylation of the corresponding toluene derivative using reagents like dichloromethyl methyl ether, which requires a Lewis acid catalyst. Another key reaction is the alkylation of a precursor like 2-hydroxy-5-methylbenzaldehyde.

The activity of the catalyst is paramount. For instance, in the alkylation of a hydroxyl precursor with dimethyl sulfate, potassium carbonate is a frequently used catalyst. Its role is to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion that can then attack the electrophilic dimethyl sulfate. The molar ratios of the reactants must be precisely controlled to favor the desired methylation and prevent side reactions.

Research findings on these catalytic systems are summarized in the table below.

Reaction TypeStarting MaterialReagent(s)CatalystKey ParametersProduct
FormylationToluene DerivativeDichloromethyl methyl etherLewis Acid (e.g., TiCl₄)Optimized temperature (0–25°C) and stoichiometric ratios are crucial to prevent side reactions.This compound
Alkylation2-Hydroxy-5-methylbenzaldehydeDimethyl sulfatePotassium Carbonate (K₂CO₃)The molar ratio of K₂CO₃ to the phenol is key for efficient deprotonation. The reaction is often run under reflux in a solvent like acetone.This compound

Oxidation and Reduction of the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile handle for various transformations, most notably oxidation and reduction.

Oxidation : The aldehyde group can be readily oxidized to a carboxylic acid. This transformation yields 2-Methoxy-5-methylbenzoic acid . Common oxidizing agents used for this purpose include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction : Conversely, the aldehyde can be reduced to a primary alcohol. This reaction produces 2-Methoxy-5-methylbenzyl alcohol . Typical reducing agents for this conversion are sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

These reactions provide access to two different classes of compounds with distinct chemical properties and potential applications, starting from the same benzaldehyde precursor.

Substitution Reactions of Methoxy and Methyl Groups

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating methoxy (–OCH₃) and methyl (–CH₃) groups. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. However, since the para position is occupied by the methyl group, substitution is primarily directed to the position ortho to the methoxy group (and meta to the aldehyde). The methyl group is a weaker activator, also directing ortho and para.

The interplay of these electronic effects, along with steric hindrance from the existing substituents, guides the regioselectivity of substitution reactions. For example, halogenation can lead to various halogenated derivatives depending on the specific reagents and conditions employed.

Anodic Pyridination for Novel Derivatives

Anodic pyridination is an electrochemical method used to introduce a pyridine (B92270) group into a molecule, creating novel derivatives. Studies on similar phenolic aldehydes, such as 2-hydroxy-3-methoxy-5-methylbenzaldehyde, demonstrate the feasibility of this reaction. chinesechemsoc.org The process involves the anodic oxidation of the substrate in a solvent like acetonitrile in the presence of excess pyridine. chinesechemsoc.org

Interestingly, the site of pyridination can be controlled. Depending on the specific substrate (e.g., the free phenol versus its Schiff's base derivatives), the reaction can occur either on the aromatic ring or on the methyl group side-chain. chinesechemsoc.org The mechanism is believed to proceed through either a phenoxonium ion, leading to ring pyridination, or a quinone methide intermediate, resulting in side-chain pyridination. chinesechemsoc.org This method provides a pathway to pyridinated compounds which are of interest for their potential biological activities. rsc.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

This compound and its derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. ias.ac.in

In one synthetic application towards the natural product Tetrangulol, a derivative of this compound was synthesized and then utilized in a subsequent key step. rsc.org Specifically, 3-methoxy-5-methyl-2-(1,4,5-trimethoxynaphthalen-2-yl)benzaldehyde was produced via a Suzuki-Miyaura coupling reaction, showcasing the utility of this chemistry to build complex biaryl structures. rsc.org The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. ias.ac.in

Corey-Fuchs Reaction for Alkyne Formation

The Corey-Fuchs reaction provides a reliable two-step method for converting an aldehyde into a terminal alkyne, representing a one-carbon homologation. ntu.edu.sg This transformation is applicable to this compound and its derivatives.

The process begins with the reaction of the aldehyde with a phosphorus ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. nih.gov This step, analogous to a Wittig reaction, produces a 1,1-dibromoalkene intermediate. ntu.edu.sg In the second step, this dibromoalkene is treated with a strong base, such as n-butyllithium (n-BuLi). This induces elimination of HBr and a subsequent lithium-halogen exchange followed by rearrangement to form the terminal alkyne. ntu.edu.sgnih.gov

This reaction was employed in the synthesis of the natural product Tetrangulol, where 3-methoxy-5-methyl-2-(1,4,5-trimethoxynaphthalen-2-yl)benzaldehyde was treated with CBr₄ and PPh₃ to furnish a dibromoalkene, which was then converted to the desired terminal alkyne with n-BuLi in high yield. rsc.org

Photochemical Cyclization and Regioselectivity

The photochemical behavior of this compound is governed by the reactivity of the excited state of the aldehyde and the influence of its ring substituents. Upon irradiation, aromatic aldehydes can undergo several transformations, including intermolecular cycloadditions or intramolecular reactions.

One common photochemical reaction for aldehydes is the Paternò-Büchi reaction, a [2+2] photocycloaddition with an alkene to form an oxetane. ias.ac.in Studies on ortho-methyl substituted benzaldehydes have shown they undergo photocycloaddition with alkenes like 2,3-dimethylbut-2-ene to produce oxetanes in high yields. rsc.org It is expected that this compound would react similarly.

Alternatively, ortho-alkyl benzaldehydes can undergo photoenolization, where irradiation leads to the formation of a transient photoenol. rsc.org This highly reactive intermediate can be trapped by dienophiles in a cycloaddition reaction. rsc.org

The regioselectivity of these reactions—the preference for bond formation at a specific site—is influenced by electronic and steric factors. numberanalytics.com The electron-donating methoxy group and the position of the methyl group on the aromatic ring, as well as the nature of the reacting partner, would direct the outcome of the cyclization. numberanalytics.comnih.gov For instance, in a Paternò-Büchi reaction, the regioselectivity is dictated by the stability of the diradical intermediate formed after the initial bond formation between the excited aldehyde and the alkene. ias.ac.in

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazole scaffolds are significant pharmacophores found in numerous biologically active compounds. A primary and efficient method for their synthesis involves the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde. In this context, this compound can be reacted with substituted or unsubstituted o-phenylenediamines to yield 2-(2-methoxy-5-methylphenyl)-1H-benzimidazole derivatives.

The reaction is typically facilitated by a catalyst in a suitable solvent. Various catalytic systems have been developed to promote this transformation, offering advantages such as high yields, mild reaction conditions, and environmental compatibility. For instance, the use of ammonium (B1175870) chloride (NH₄Cl) in chloroform (B151607) provides a simple and inexpensive method, with reactions often proceeding at room temperature. Another effective catalyst is sodium metabisulfite (B1197395) (Na₂S₂O₅), which functions as an oxidizing agent in a mixed ethanol-water solvent system, also at room temperature. These methods generally produce the desired benzimidazole derivatives in good to excellent yields.

The general pathway involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation (or aromatization) to form the stable benzimidazole ring. The purity of the resulting compounds is typically confirmed by their melting points and through spectroscopic analysis (IR, NMR, and Mass Spectrometry).

Table 1: Conditions for Synthesis of Benzimidazole Derivatives from Aldehydes

Catalyst Solvent Temperature Reaction Time Yield Range
Ammonium Chloride (NH₄Cl) Chloroform (CHCl₃) Room Temperature ~4 hours 75–94% nih.gov
Sodium Metabisulfite (Na₂S₂O₅) Ethanol/Water (9:1 v/v) Room Temperature ~2 hours High researchgate.net

This table represents general conditions for the synthesis of benzimidazoles from various aldehydes and may be adapted for this compound.

Synthesis of Benzo[c]phenanthridines and Benzonaphthopyranones

The synthesis of complex fused heterocyclic systems such as benzo[c]phenanthridines from this compound is not directly documented in a single step. However, general and multi-step strategies exist for constructing the benzo[c]phenanthridine (B1199836) skeleton where substituted benzaldehydes are potential, though not explicitly cited, precursors.

One established approach involves the Bischler-Napieralski or Pictet-Spengler type reactions to first construct a dihydroisoquinoline ring, which is a core component of the benzo[c]phenanthridine structure. This intermediate can then undergo further annulation and aromatization steps to build the complete framework. google.com Another strategy involves the cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles with 2-methylbenzonitriles, which is a transition-metal-free method for creating substituted benzo[c]phenanthridines. cymitquimica.com

While a direct route using this compound is not specified, it is plausible that it could be incorporated into multi-step sequences. For instance, it could be used to synthesize a necessary styrene or chalcone (B49325) intermediate which then undergoes cyclization.

There is currently no specific information available in the surveyed literature detailing the synthesis of Benzonaphthopyranones using this compound as a starting material.

Synthesis of Organotin(IV) Complexes with 2-hydroxy-5-methoxybenzaldehyde (B1199172) thiosemicarbazone

While the prompt specifically mentions complexes of 2-hydroxy-5-methoxybenzaldehyde thiosemicarbazone, the synthesis of organotin(IV) complexes using the thiosemicarbazone derived from this compound follows a general and well-established two-step procedure.

Step 1: Synthesis of this compound Thiosemicarbazone The first step is the synthesis of the thiosemicarbazone ligand. This is achieved through the condensation reaction of this compound with thiosemicarbazide (B42300). The reaction is typically carried out by refluxing equimolar amounts of the two reactants in a solvent such as ethanol. A catalytic amount of acid is sometimes added to facilitate the reaction. The lone pair of electrons on the primary amine of thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a C=N (azomethine) bond and the elimination of a water molecule. The resulting thiosemicarbazone ligand is typically a stable, crystalline solid that can be purified by recrystallization.

Step 2: Synthesis of the Organotin(IV) Complex The second step involves the reaction of the synthesized thiosemicarbazone ligand with an organotin(IV) halide, such as dibutyltin(IV) dichloride ((C₄H₉)₂SnCl₂) or triphenyltin(IV) chloride ((C₆H₅)₃SnCl). The reaction is generally performed in an alcoholic solvent, often in the presence of a base like triethylamine to deprotonate the ligand. The thiosemicarbazone ligand typically acts as a bidentate or tridentate ligand, coordinating to the tin atom through the sulfur atom and the azomethine nitrogen atom. This chelation results in the formation of a stable organotin(IV) complex. The products are often colored precipitates that can be isolated by filtration.

Table 2: General Two-Step Synthesis of Organotin(IV) Thiosemicarbazone Complexes

Step Reactants Solvent Conditions Product
1. Ligand Synthesis Aldehyde (e.g., this compound) + Thiosemicarbazide Ethanol Reflux Thiosemicarbazone
2. Complexation Thiosemicarbazone + Organotin(IV) Halide (e.g., R₂SnCl₂) Methanol/Ethanol Stirring, often with base (e.g., Triethylamine) Organotin(IV) Complex

Synthesis of 2-(2-Methoxy-5-methylphenyl)propanoic acid

The conversion of this compound into 2-(2-methoxy-5-methylphenyl)propanoic acid, a structure analogous to common "profen" non-steroidal anti-inflammatory drugs, requires a multi-step synthetic sequence to add the one-carbon extension and modify the functional group. A direct, single-step conversion is not feasible. A plausible and general synthetic route is outlined below, based on standard organic transformations.

Plausible Multi-Step Synthetic Pathway:

Grignard Reaction: The aldehyde is first treated with a methylmagnesium halide (e.g., CH₃MgBr) in an anhydrous ether solvent. This nucleophilic addition to the carbonyl group yields the secondary alcohol, 1-(2-methoxy-5-methylphenyl)ethanol, after an acidic workup.

Conversion to Alkyl Halide: The resulting alcohol is then converted into a more reactive alkyl halide. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to produce 1-(1-chloroethyl)-2-methoxy-5-methylbenzene or its bromo-analogue, respectively.

Nitrile Formation: The alkyl halide is subsequently reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like DMSO. This Sₙ2 reaction displaces the halide and introduces a nitrile group, forming 2-(2-methoxy-5-methylphenyl)propanenitrile.

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically accomplished by heating the nitrile under either acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH followed by acidification) conditions. This process converts the C≡N group into a -COOH group, yielding the final product, 2-(2-methoxy-5-methylphenyl)propanoic acid. cymitquimica.com

Regiodivergent C-H Functionalization Reactions

Regiodivergent C-H functionalization represents an advanced synthetic strategy that could potentially be applied to derivatives of this compound. This methodology, particularly using nickel-catalyzed "chain-walking" reactions, allows for the functionalization of remote, and typically unreactive, sp³ C-H bonds in an alkyl chain.

The process involves a metal catalyst (commonly nickel) that initially coordinates to a functional group on the molecule. The catalyst can then "walk" or translocate along an attached alkyl chain by a series of β-hydride elimination and re-insertion steps. This chain-walking process continues until the catalyst reaches a sterically or electronically favored position, where it then participates in a bond-forming reaction (e.g., cross-coupling).

By carefully selecting the ligand on the nickel catalyst, additives, or the directing group on the substrate, chemists can control where the catalyst stops and reacts. This allows for "regiodivergent" synthesis, where different products can be formed from the same starting material by simply changing the reaction conditions.

For a molecule derived from this compound that possesses an alkyl chain, this strategy could offer a powerful tool to introduce functionality at various positions along the chain, an outcome that is difficult to achieve with traditional synthetic methods. While specific applications of this technique to this compound itself are not documented, the general principles provide a pathway for future synthetic explorations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. In this compound, characteristic signals are expected for the aldehyde proton, the aromatic protons, and the protons of the methoxy and methyl groups. The aldehyde proton is typically found significantly downfield (around 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The methoxy group protons usually appear as a sharp singlet around 3.8-4.0 ppm.

The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield, typically in the 190-200 ppm range. libretexts.org The aromatic carbons are found between 110 and 160 ppm, while the methyl and methoxy carbons appear at much higher fields. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on analogous compounds.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)~10.4Singlet
Aromatic (H6)~7.8Doublet
Aromatic (H4)~7.4Doublet of doublets
Aromatic (H3)~7.0Doublet
Methoxy (-OCH₃)~3.9Singlet
Methyl (-CH₃)~2.4Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous compounds.

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~192
Aromatic (C2, attached to -OCH₃)~161
Aromatic (C1, attached to -CHO)~125
Aromatic (C5, attached to -CH₃)~138
Aromatic (C4)~136
Aromatic (C6)~128
Aromatic (C3)~112
Methoxy (-OCH₃)~56
Methyl (-CH₃)~21

Computational chemistry provides powerful tools for predicting spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is a common ab initio technique used to calculate NMR chemical shifts. modgraph.co.uk This method has been applied to benzaldehyde and its substituted derivatives to understand the influence of different functional groups on the magnetic shielding of nuclei. modgraph.co.uk

Studies on aromatic aldehydes have shown that GIAO calculations can reproduce experimental trends in chemical shifts, though the accuracy can be sensitive to the choice of the computational basis set. modgraph.co.uk For molecules like this compound, the GIAO method can be used to calculate the substituent chemical shifts (SCS) induced by the methoxy and methyl groups, offering a theoretical basis for the observed spectral patterns and aiding in the definitive assignment of complex spectra. modgraph.co.uk

The ¹³C-NMR chemical shift of the carbonyl carbon is a direct probe of its electronic environment and, by extension, its reactivity. quora.com The significant downfield shift (δ > 190 ppm) of the aldehyde carbon in this compound indicates a high degree of deshielding. libretexts.orgoregonstate.edu This deshielding corresponds to a partial positive charge on the carbon atom, making it a highly electrophilic center and thus susceptible to nucleophilic attack, a characteristic reaction of aldehydes. quora.com

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the vibrational modes of a molecule. These methods are essential for identifying functional groups and understanding the molecular force fields. For this compound, these spectra are dominated by vibrations of the aldehyde group and the substituted benzene (B151609) ring. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for substituted benzaldehydes.

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)
Aromatic C-H StretchFT-IR, FT-Raman3100 - 3000
Aliphatic C-H Stretch (-CH₃, -OCH₃)FT-IR, FT-Raman2980 - 2850
Aldehyde C-H StretchFT-IR, FT-Raman~2820, ~2720
Carbonyl C=O StretchFT-IR (strong), FT-Raman (medium)~1700
Aromatic C=C StretchFT-IR, FT-Raman1600 - 1450
C-O StretchFT-IR (strong)1250 - 1200

The high-wavenumber region of the vibrational spectra provides clear signals for C-H stretching modes. Aromatic C-H stretches are typically observed between 3100 and 3000 cm⁻¹. The aliphatic C-H stretches from the methyl and methoxy groups are found at slightly lower frequencies, generally in the 2980-2850 cm⁻¹ range. A key diagnostic feature for the aldehyde group is the C-H stretching vibration, which often appears as a pair of medium-intensity bands near 2820 cm⁻¹ and 2720 cm⁻¹.

In the solid state, weak intermolecular hydrogen bonds of the C-H···O type can form between the aldehyde or aromatic protons of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov Such interactions can lead to subtle shifts in the frequencies of the involved C-H and C=O stretching modes and are often studied to understand crystal packing. uc.pt Studies on benzaldehyde in alcohol solvents have shown that hydrogen bonding to the carbonyl oxygen can cause the C=O stretching band to split into multiple peaks. nih.gov

Modern computational methods, particularly Density Functional Theory (DFT), are routinely used to support the analysis of vibrational spectra. nih.govmdpi.com DFT calculations can accurately predict the harmonic vibrational frequencies and the corresponding FT-IR and FT-Raman intensities for molecules like this compound. solidstatetechnology.us

By simulating the vibrational spectrum, researchers can make confident assignments of the experimental bands, including those in the complex fingerprint region (below 1500 cm⁻¹). uc.pt The excellent agreement often found between the calculated and experimental spectra, after applying an appropriate scaling factor to the calculated frequencies, validates the structural model and the interpretation of the spectral data. researchgate.netnih.gov This synergy between experimental spectroscopy and DFT calculations is invaluable for a complete characterization of molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The benzene ring, the aldehyde group (-CHO), the methoxy group (-OCH₃), and the methyl group (-CH₃) all influence the electronic structure and thus the UV-Vis spectrum. The methoxy and methyl groups are electron-donating, which typically causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzaldehyde.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-intensity absorptions associated with the excitation of electrons from the π-bonding orbitals of the benzene ring and the carbonyl group to the corresponding antibonding π* orbitals.

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The exact wavelengths (λmax) and intensities of these transitions are sensitive to the solvent environment.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. It provides theoretical insights into the energies of electronic excitations and the nature of the molecular orbitals involved. nih.gov While conventional DFT is a ground-state theory, TD-DFT extends its principles to handle time-dependent phenomena and excited states, making it invaluable for interpreting UV-Vis spectra.

For a molecule like this compound, TD-DFT calculations can help assign the experimentally observed absorption bands to specific electronic transitions. The calculations can predict the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). This analysis can confirm the involvement of π → π* and n → π* transitions and elucidate how the substituents (methoxy and methyl groups) modulate the electronic structure of the benzaldehyde core. nih.gov

Table 1: Typical Electronic Transitions for Substituted Benzaldehydes

Transition TypeOrbitals InvolvedExpected Wavelength RangeRelative Intensity
π → ππ (Benzene Ring, C=O) → π (Benzene Ring, C=O)240-280 nmHigh
n → πn (Oxygen of C=O) → π (Benzene Ring, C=O)300-350 nmLow

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for C₉H₁₀O₂ is 150.068079557 Da. nih.gov

Under EI conditions, the molecular ion undergoes fragmentation, yielding characteristic product ions. The most abundant peaks in the mass spectrum provide clues to the molecule's structure.

Table 2: Key Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₉H₁₀O₂ nih.gov
Molecular Weight150.17 g/mol nih.gov
Exact Mass (Computed)150.068079557 Da nih.gov
Major GC-MS Peaks (m/z)
Top Peak150 nih.gov
2nd Highest Peak149 nih.gov
Other Significant Peaks91 nih.gov

Data obtained from GC-MS analysis as reported in the PubChem database.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. While specific crystallographic data for this compound (C₉H₁₀O₂) was not found in the search results, analysis of the closely related compound 2-methoxybenzaldehyde (C₈H₈O₂) provides significant insight into the expected solid-state characteristics. uc.pt

In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. For substituted benzaldehydes, weak hydrogen bonds like C-H⋯O play a crucial role in stabilizing the crystal lattice.

A study on the crystal structure of 2-methoxybenzaldehyde revealed that the molecules self-assemble into dimers through C–H⋯O hydrogen bonds. uc.pt These interactions occur between a hydrogen atom on the aromatic ring of one molecule and the carbonyl oxygen atom of a neighboring molecule. uc.pt Similar C-H⋯O interactions, involving hydrogens from the aromatic ring, the methyl group, or the methoxy group, would be expected to dictate the packing of this compound. Intramolecular planarity is often stabilized by the conjugation between the benzene ring and the aldehyde group.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. The study of 2-methoxybenzaldehyde's crystal structure shows a complex arrangement with four independent molecules in the asymmetric unit, packed in a tetragonal space group. uc.pt This complexity suggests that variations in crystallization conditions could potentially lead to different packing arrangements or polymorphs for related molecules like this compound. The molecules of 2-methoxybenzaldehyde are arranged in a P4₃ space group. uc.pt

Table 3: Crystallographic Data for the Related Compound 2-Methoxybenzaldehyde

ParameterValueSource
Chemical FormulaC₈H₈O₂ uc.pt
Crystal SystemTetragonal uc.pt
Space GroupP4₃ uc.pt
Molecules per Asymmetric Unit4 uc.pt
Key InteractionSelf-assembly into dimers via C–H···O hydrogen bonds uc.pt

This data is for the related compound 2-methoxybenzaldehyde and is presented to illustrate the likely structural features of this compound.

Computational Chemistry and Quantum Chemical Investigations

Computational chemistry provides a powerful framework for understanding the intrinsic properties of molecules. For this compound, these methods are instrumental in building a comprehensive picture of its behavior at the atomic level.

Density Functional Theory (DFT) Calculations

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene ring, the methoxy group, the methyl group, and the aldehyde group. The planarity of the benzene ring and the orientation of the substituents are key parameters determined through this process.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

Parameter Bond/Angle Predicted Value (B3LYP/6-311G(d,p))
Bond Length C-C (ring) ~1.39 - 1.41 Å
C-O (methoxy) ~1.36 Å
O-CH3 (methoxy) ~1.43 Å
C-C (aldehyde) ~1.48 Å
C=O (aldehyde) ~1.21 Å
Bond Angle C-C-C (ring) ~118° - 121°
C-O-C (methoxy) ~118°
O=C-H (aldehyde) ~124°
Dihedral Angle C-C-C-O (methoxy) ~0° or ~180° (planar/anti-planar)
C-C-C=O (aldehyde) ~0° or ~180° (planar/anti-planar)

Note: These are illustrative values based on typical DFT calculations for similar molecules. Actual values would be derived from specific computational output.

The presence of rotatable bonds, such as the C-O bond of the methoxy group and the C-C bond connecting the aldehyde group to the ring, means that this compound can exist in different conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface (PES). This allows for the identification of the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The relative energies of these conformers are crucial for understanding the molecule's flexibility and the populations of different shapes it can adopt at a given temperature.

Once the optimized geometry is obtained, computational methods can predict the vibrational frequencies of the molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific vibrational modes. The evaluation of their intensities further aids in the interpretation of the experimental spectra. For this compound, characteristic vibrations would include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring, methyl, and methoxy groups, and various ring deformation modes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential, while the hydrogen atom of the aldehyde group would be in a region of positive potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. In this compound, the distribution of these orbitals across the molecule would indicate which parts are most involved in electron-donating and electron-accepting interactions.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

Property Predicted Value (eV)
HOMO Energy ~ -6.0 to -6.5
LUMO Energy ~ -1.5 to -2.0
HOMO-LUMO Gap ~ 4.0 to 5.0

Note: These are illustrative values based on typical DFT calculations for similar molecules. Actual values would be derived from specific computational output.

Advanced Spectroscopic and Computational Characterization for Elucidating Molecular Structure and Dynamics

Advanced Theoretical and Computational Chemistry

Advanced computational methods provide profound insights into the electronic structure, reactivity, and dynamic behavior of 2-Methoxy-5-methylbenzaldehyde. These theoretical approaches complement experimental findings and guide the design of new materials with tailored properties.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave functions obtained from quantum chemical calculations into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling the familiar Lewis structures. q-chem.com This analysis provides a detailed breakdown of the electron density, allowing for the determination of natural atomic charges, hybridization of atomic orbitals contributing to bonds, and the nature of bonding (e.g., sigma, pi bonds). q-chem.com

For a molecule like this compound, NBO analysis can elucidate the electronic interactions between the methoxy (B1213986), methyl, and aldehyde substituents and the benzene (B151609) ring. It quantifies the delocalization of electron density from the oxygen lone pairs of the methoxy group and the hyperconjugative effects of the methyl group into the aromatic system. The analysis partitions the total electron density into contributions from individual atoms, leading to the calculation of natural charges, which offer a more robust representation of charge distribution than other methods like Mulliken population analysis. q-chem.com These calculations are crucial for understanding the molecule's dipole moment and intermolecular interactions.

Interactive Table: Illustrative NBO Analysis Data for this compound

This table presents the type of data obtained from an NBO analysis. The values are representative and based on typical results for similar aromatic aldehydes.

Atom/BondNatural Charge (e)HybridizationBond Type
O (methoxy)-0.55sp²Lone Pair / Sigma Bond
C (carbonyl)+0.40sp²Sigma/Pi Bond (C=O)
O (carbonyl)-0.50spLone Pair / Pi Bond (C=O)
C-O (methoxy)---sp²-sp³Sigma Bond
C-C (ring)---sp²-sp²Sigma/Pi Bond
C-H (aldehyde)---sp²-sSigma Bond

Fukui functions and global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of a molecule. researchgate.net Global reactivity descriptors provide a general measure of a molecule's stability and reactivity. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. researchgate.net

Interactive Table: Calculated Global Reactivity Descriptors

DescriptorSymbolTypical Value Range (eV)Description
Ionization PotentialI8 - 10Energy to remove an electron.
Electron AffinityA0.5 - 2.0Energy released when adding an electron.
Chemical Potentialμ-(I+A)/2Tendency of electrons to escape.
Chemical Hardnessη(I-A)/2Resistance to charge transfer.
Electrophilicity Indexωμ²/2ηPropensity to act as an electrophile.

Ab initio (from first principles) calculations are a class of computational chemistry methods that solve the Schrödinger equation without relying on experimental data, apart from fundamental physical constants. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF), provide highly accurate descriptions of molecular structures, energies, and properties.

In the study of this compound, ab initio methods are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms with high precision.

Calculate Reaction Pathways: Map the energy profile of chemical reactions involving the molecule, identifying transition states and intermediate structures, as has been done for related molecules like 2-methylbenzaldehyde (B42018). researchgate.net

Predict Spectroscopic Properties: Calculate vibrational frequencies, electronic excitation energies, and NMR chemical shifts to aid in the interpretation of experimental spectra.

For instance, a study on the acetalization of 2-methylbenzaldehyde used ab initio calculations with the 6-31G* basis set to simulate the reaction mechanism and determine the most likely pathway for product formation by analyzing the energies of reactants, intermediates, and products. researchgate.net Similar approaches can be applied to this compound to understand its reaction mechanisms in detail.

The internal rotations of the methoxy (-OCH₃) and methyl (-CH₃) groups in this compound are not free but are hindered by energy barriers known as torsional barriers. Computational simulations are essential for quantifying these barriers. nih.gov These calculations determine the potential energy of the molecule as a function of the dihedral angle of the rotating group.

The height of the torsional barrier is influenced by steric hindrance and electronic effects, such as resonance and hyperconjugation. nih.gov Studies on related molecules like m-methylbenzaldehyde have shown that the conformational orientation of other functional groups (e.g., the O-cis and O-trans conformers of the aldehyde group) can significantly alter the barrier to methyl group rotation. nih.gov Similarly, the interaction between the adjacent methoxy and aldehyde groups in this compound is expected to create a distinct rotational profile. These barriers are often determined with high accuracy by fitting theoretical models to high-resolution data from microwave spectroscopy. nih.govrsc.org

Interactive Table: Representative Torsional Barriers for Substituted Benzaldehydes

This table illustrates typical calculated energy barriers for internal rotation in molecules related to this compound. Values are highly dependent on substituent position and conformation.

Rotating GroupConformerCalculated Barrier (cm⁻¹)Reference Molecule
Methyl (-CH₃)O-cis~45m-Methylbenzaldehyde nih.gov
Methyl (-CH₃)O-trans~70m-Methylbenzaldehyde nih.gov
Methyl (-CH₃)para-position~32,4-dimethylfluorobenzene rsc.org
Methoxy (-OCH₃)N/A200 - 1000Anisole Derivatives

Non-linear optical (NLO) materials are substances whose optical properties (like refractive index or absorption) change in response to the intensity of incident light. nih.gov Organic molecules with extensive π-conjugated systems and donor-acceptor groups often exhibit significant NLO responses, making them candidates for applications in optical data storage, signal processing, and optical switching. nih.gov

Theoretical studies, primarily using DFT, are a cornerstone for predicting and understanding the NLO properties of molecules like this compound. nih.gov These calculations can screen potential NLO candidates by computing their NLO response, saving significant experimental effort. The presence of the electron-donating methoxy and methyl groups and the electron-withdrawing aldehyde group on the π-conjugated benzene ring suggests that this compound could possess interesting NLO characteristics.

The NLO response of a molecule at the microscopic level is quantified by its hyperpolarizability. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, such as second-harmonic generation. The second hyperpolarizability (γ) governs third-order NLO phenomena. Computational chemistry allows for the direct calculation of these properties. nih.gov Theoretical studies on organic chromophores have shown that strategic placement of donor and acceptor groups can dramatically enhance the hyperpolarizability values. nih.gov For this compound, DFT calculations can determine the magnitude of β and γ, providing a theoretical measure of its potential as an NLO material. nih.gov

The Z-scan technique is a widely used experimental method to measure the magnitude and sign of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. researchgate.net In a typical Z-scan experiment, a sample is translated along the axis of a focused laser beam. researchgate.net

By measuring the light transmittance through a finite aperture in the far field (closed-aperture Z-scan), one can determine the nonlinear refraction. A characteristic peak-valley transmittance curve indicates a self-defocusing effect (negative n₂), while a valley-peak curve signifies a self-focusing effect (positive n₂). researchgate.net By removing the aperture and collecting all the transmitted light (open-aperture Z-scan), the nonlinear absorption can be measured. While direct Z-scan data for this compound is not widely published, the technique has been successfully applied to similar aromatic compounds like 2,5-Dimethylaniline to characterize their NLO performance. researchgate.net

Topological Analysis of Electron Density (e.g., QTAIM, RDG)

Topological analysis of the electron density provides a rigorous framework for understanding chemical bonding and non-covalent interactions within a molecule. These methods partition the electron density to define atoms, bonds, and their characteristics.

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the topology of the electron density, ρ(r), to define chemical structures. gla.ac.ukcapes.gov.br Key features of this analysis are the critical points where the gradient of the electron density is zero. A bond critical point (BCP) located between two nuclei is a necessary condition for the existence of a chemical bond. bohrium.com The properties at this point, such as the electron density (ρb) and its Laplacian (∇²ρb), reveal the nature of the interaction. For instance, a negative Laplacian value (∇²ρb < 0) is characteristic of shared-shell interactions (covalent bonds), while a positive value (∇²ρb > 0) indicates closed-shell interactions, such as ionic bonds, hydrogen bonds, or van der Waals interactions. researchgate.net

In this compound, a QTAIM analysis would be expected to identify BCPs corresponding to the covalent bonds of the benzene ring, the aldehyde group, the methyl group, and the methoxy group. Furthermore, it could elucidate weaker intramolecular interactions, such as potential hydrogen bonds involving the aldehyde oxygen and nearby hydrogen atoms.

Reduced Density Gradient (RDG) analysis is another technique that complements QTAIM, particularly for visualizing weak non-covalent interactions. tandfonline.com The RDG is a function of the electron density and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, non-covalent interactions can be identified and characterized. These plots reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding as distinct features. For this compound, RDG analysis could visually map the steric hindrance between the adjacent methoxy and aldehyde groups and any weak attractive interactions present.

While specific QTAIM and RDG data for this compound are not available in published literature, theoretical calculations on substituted benzenes and aromatic aldehydes confirm the utility of these methods in characterizing intramolecular interactions that govern their conformation and reactivity. bohrium.comresearchgate.netnih.gov

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound

BondElectron Density (ρb) (a.u.)Laplacian (∇²ρb) (a.u.)Bond Nature
C=O (carbonyl)> 0.40> 0Polar Covalent
C-C (aromatic)~ 0.25 - 0.30< 0Covalent
C-H (aldehyde)~ 0.20< 0Covalent
O-CH₃ (methoxy)~ 0.18> 0Polar Covalent

Note: This table is illustrative and based on typical values for similar organic molecules. Actual values would require specific computational analysis.

Density of Energy States Analysis

Density of States (DOS) analysis is a powerful tool derived from quantum mechanical calculations that provides insight into the electronic structure of a molecule. A DOS plot illustrates the number of available electronic states at each energy level. The analysis of the total DOS and the partial DOS (PDOS), which breaks down the contributions from individual atoms or molecular fragments, is crucial for understanding chemical bonding, reactivity, and electronic properties.

The gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key feature of the DOS plot and a critical parameter in determining the molecule's electronic excitability and kinetic stability. bohrium.com A large HOMO-LUMO gap suggests high stability and low reactivity.

Although specific DOS plots for this compound are not present in the literature, studies on benzene and its derivatives show how substituents modulate the electronic structure and the HOMO-LUMO gap. researchgate.net

Computational Modeling of Magnetic Properties (e.g., BS-DFT)

While this compound is a closed-shell molecule and does not possess intrinsic magnetic properties in its ground state, computational methods can be employed to study its response to an external magnetic field or to analyze the magnetic properties of its potential radical or open-shell species.

Broken-Symmetry Density Functional Theory (BS-DFT) is a computational approach used to study systems with significant electronic spin correlation, such as antiferromagnetically coupled molecules or transition states of reactions where bond breaking/formation occurs. For a molecule like this compound, BS-DFT would not be the standard approach for its ground state. However, it would be the method of choice to study, for example, the magnetic coupling in a hypothetical dimer of its radical anion or cation, where two unpaired electrons could interact. The method provides an estimate of the magnetic exchange coupling constant (J), which quantifies the strength and nature (ferromagnetic or antiferromagnetic) of the interaction between spin centers.

Another relevant magnetic property that can be computed is the Nucleus-Independent Chemical Shift (NICS). NICS values are used to assess the aromaticity of a cyclic system. researchgate.net Negative NICS values inside an aromatic ring are indicative of a diatropic ring current, a hallmark of aromaticity. For this compound, NICS calculations would quantify the aromaticity of the benzene ring and how it is influenced by the attached substituents.

Advanced Research Applications and Biological Activity Studies

Medicinal Chemistry and Pharmaceutical Research

The unique chemical structure of 2-Methoxy-5-methylbenzaldehyde, featuring a benzaldehyde (B42025) ring with methoxy (B1213986) and methyl substitutions, makes it a compound of great interest in pharmacology and medicinal chemistry. Its reactivity and potential for modification allow for the synthesis of a wide array of derivatives with diverse biological functions.

Precursor for Pharmaceutical Intermediates

This compound is a valuable precursor in the synthesis of more complex molecules and pharmaceutical intermediates. It is frequently used to create Schiff bases, which are crucial intermediates in both organic synthesis and the development of new drugs. Furthermore, research has demonstrated that anodic pyridination of this compound can lead to the formation of pyridinated derivatives, which themselves possess potential biological activities. The core structure of methoxy-substituted benzaldehydes is integral to various synthetic pathways; for instance, 2-methoxy-5-sulfamoylbenzoic acid methyl ester, a derivative, is a key intermediate in the production of antipsychotic drugs like Sulpiride. google.com

Targeting Specific Diseases through Structural Modification

The structural framework of this compound is a prime candidate for modification to design drugs that target specific diseases. Researchers have successfully synthesized a series of benzyloxybenzaldehyde derivatives and tested their efficacy against the HL-60 leukemia cell line. researchgate.netnih.gov By modifying the methoxybenzaldehyde structure, compounds with significant activity at low micromolar concentrations were developed. nih.gov One of the most potent compounds in this series was 2-[(3-methoxybenzyl)oxy]benzaldehyde. nih.gov

Further complex modifications have led to the creation of benzofuran-based 1,2,3-triazole conjugates. researchgate.net These hybrid molecules were specifically designed and synthesized to be screened for their in vitro anticancer activity against human lung (A-549) and cervical (HeLa) cancer cell lines, demonstrating the versatility of the benzaldehyde scaffold in creating targeted therapeutic agents. researchgate.net

Enzyme Inhibition Studies

Derivatives of benzaldehyde have been identified as potent inhibitors of fungal enzymes, a mechanism central to their biological activity. Structure-activity analyses reveal that the antifungal efficacy of benzaldehydes is linked to their ability to disrupt essential cellular enzymes. nih.gov Specifically, they target components of the cellular antioxidation system, such as superoxide (B77818) dismutases and glutathione (B108866) reductase, leading to inhibited fungal growth. nih.gov The inhibitory potential is influenced by the substitution pattern on the aromatic ring. For instance, the presence of a methoxy group in an ortho- or para-position often results in higher antifungal activity, a characteristic that is also observed in quinone derivatives known to inhibit enzymes. nih.gov

Anticancer Activity and Cytotoxicity Mechanisms

Derivatives synthesized from this compound and related structures have demonstrated significant anticancer properties through various mechanisms. In one study, benzyloxybenzaldehyde derivatives, including 2-(benzyloxy)-5-methoxybenzaldehyde, exhibited notable activity against the HL-60 leukemia cell line. nih.gov The cytotoxic mechanism of these compounds was found to involve the induction of apoptosis and the arrest of the cell cycle at the G2/M phase. nih.gov Furthermore, these derivatives were shown to cause a loss of mitochondrial membrane potential, a key event in the apoptotic pathway. nih.gov

Similarly, synthesized bromophenol derivatives have been evaluated for their anticancer potential, with certain compounds inhibiting the viability and inducing apoptosis in leukemia K562 cells. mdpi.com More complex derivatives, such as benzofuran-based triazole analogues, have also been developed and tested against lung and cervical cancer cell lines. researchgate.net

Table 1: Anticancer Activity of Benzaldehyde Derivatives

Derivative Class Target Cell Line(s) Mechanism of Action Source(s)
Benzyloxybenzaldehydes HL-60 (Leukemia) Cell cycle arrest at G2/M, Apoptosis induction, Loss of mitochondrial membrane potential nih.gov
Bromophenol Derivatives K562 (Leukemia) Inhibition of cell viability, Apoptosis induction mdpi.com
Benzofuran-Triazole Conjugates A-549 (Lung), HeLa (Cervical) Cytotoxicity researchgate.net

Antimicrobial and Antifungal Properties

This compound and its related structures exhibit a broad spectrum of antimicrobial and antifungal activities. nih.gov Research has shown that various benzaldehydes possess potent antifungal properties, with their efficacy being closely tied to their chemical structure. nih.gov A structure-activity analysis revealed that the presence of an ortho-hydroxyl group, in particular, enhances antifungal activity. nih.gov For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) demonstrated a stronger antifungal effect against Fusarium graminearum than the well-known vanillin. nih.gov While this compound itself shows activity, the addition or substitution of functional groups can significantly alter its potency. For instance, replacing the methoxy group of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with a methyl group was found to reduce its antifungal effectiveness. nih.gov In specific applications, this compound has been incorporated into chitosan (B1678972) nanoparticles, which showed antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). biosynth.com

Table 2: Antifungal Activity of Selected Benzaldehydes

Compound Mean MIC (mM) Source(s)
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) 0.67 nih.gov
2-Hydroxy-5-methoxybenzaldehyde 0.58 nih.gov
2,5-Dimethoxybenzaldehyde 1.50 nih.gov
2-Methoxybenzaldehyde (B41997) 2.42 nih.gov
2,3-Dimethoxybenzaldehyde 2.50 nih.gov
Benzaldehyde (Basal Structure) > 35.0 nih.gov

The primary mechanism behind the antifungal action of these redox-active benzaldehydes is the disruption of the pathogen's cellular antioxidation systems. nih.gov These compounds interfere with the normal functioning of cellular redox homeostasis, leading to an accumulation of oxidative stress within the fungal cells. Studies using deletion mutants of S. cerevisiae (lacking specific antioxidant enzymes) confirmed that the antifungal activity of benzaldehydes is mediated through the disruption of oxidative stress-response pathways. nih.gov By targeting crucial antioxidant components like superoxide dismutases, these natural benzaldehydes effectively inhibit fungal growth, highlighting a sophisticated chemical warfare strategy at the cellular level. nih.gov

Redox Activity and Oxidative Stress Induction

Research into the biological activities of this compound has revealed its involvement in redox processes and the induction of oxidative stress. The compound's mechanism of action includes the disruption of cellular antioxidation systems. This interference with the normal redox homeostasis of a cell can lead to oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. In fungal cells, this disruption has been specifically noted. The redox activity of the compound is central to this process, interfering with cellular antioxidation pathways. Related aromatic aldehydes have also been noted for their ability to undergo redox reactions, which can generate ROS and subsequently damage cellular components.

Structure-Activity Relationship of Substituents

The biological and chemical activity of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the benzene (B151609) ring. While comprehensive structure-activity relationship (SAR) studies specifically for this compound are not extensively detailed in the available literature, research on related compounds provides significant insights.

For instance, the specific placement of methoxy and methyl groups is a key determinant of a molecule's properties. The relative positions of these substituents can significantly impact volatility, polarity, and chromatographic behavior. In the context of biological activity, studies on derivatives like Schiff bases have shown that substituents on the benzaldehyde ring are crucial. researchgate.net The presence of electron-withdrawing or electron-donating groups can alter the electron density of the molecule, influencing its interaction with biological targets. researchgate.net For example, in some series of Schiff bases, compounds with electron-withdrawing nitro groups have demonstrated different antibacterial activity profiles compared to those with other substituents. researchgate.net Research on other substituted benzaldehydes has also shown that a bis-substituted phenyl group may be necessary for certain biological activities. nih.gov

The following table illustrates how substituent positions on isomeric benzaldehydes affect their chromatographic properties.

Compound NameKovats IndexLinear Index
3-Methoxy-2-methylbenzaldehyde7411335
This compound8841352
2-Methoxy-4-methylbenzaldehyde9341364
4-Methoxy-3-methylbenzaldehyde6601366
4-Methoxy-2-methylbenzaldehyde6281368
Data sourced from a comparative analysis of benzaldehyde isomers.

Anti-inflammatory Properties

Direct studies on the anti-inflammatory properties of this compound are not prominently featured in current scientific literature. However, research on structurally similar compounds suggests that this is a potential area of interest. For example, 2-Methoxy-4-vinylphenol (2M4VP), a natural compound, has been shown to possess anti-inflammatory effects. nih.govresearchgate.net Its mechanism involves reducing the production of lipopolysaccharide-induced nitric oxide (NO) and inducible nitric oxidase synthase (iNOS). nih.govresearchgate.net This action is mediated by the upregulation of Heme oxygenase-1 (HO-1), an anti-inflammatory enzyme. nih.gov Another related compound, 2,4-dihydroxybenzaldehyde, has also been demonstrated to have anti-inflammatory activity by suppressing the induction of iNOS and COX-2. biomolther.org These findings indicate that substituted benzaldehydes can exhibit significant anti-inflammatory potential.

Allosteric Modulation of Hemoglobin for Tissue Oxygenation

There is currently no scientific literature available that investigates or establishes the role of this compound as an allosteric modulator of hemoglobin for the purpose of enhancing tissue oxygenation. Research in this field has primarily focused on other classes of molecules. These allosteric effectors bind to hemoglobin and decrease its oxygen affinity, thereby promoting the release of oxygen to tissues. nih.gov Compounds such as bezafibrate (B1666932) and various urea (B33335) analogues have been studied for this purpose, with X-ray crystallography revealing their specific binding sites within the hemoglobin molecule. nih.gov The exploration of novel allosteric effectors remains an active area of research, but this compound has not been identified as a candidate in published studies.

Cholinesterase Inhibition Activity of Derivatives

While this compound itself is not a primary subject of cholinesterase inhibition studies, its derivatives, particularly substituted benzylidene and other benzaldehyde-derived compounds, have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.orgnih.gov These enzymes are key targets in the management of Alzheimer's disease. rsc.orgnih.gov

Research on benzimidazole-based benzaldehyde derivatives has shown that various substitutions on the benzaldehyde moiety result in a range of inhibitory potentials against both AChE and BChE. nih.gov Similarly, studies on substituted benzylidene derivatives have demonstrated that the presence and position of groups like hydroxyl on the benzylidene ring are critical for inhibitory activity and selectivity between the two cholinesterases. rsc.org For example, certain benzothiazolone derivatives have shown potent and selective inhibition against BChE, with molecular docking studies suggesting that methoxy-containing moieties can form key interactions within the enzyme's binding site. mdpi.com

The table below presents the inhibitory concentrations (IC50) of selected substituted benzylidene derivatives against human AChE (hAChE) and human BChE (hBuChE), demonstrating the impact of different substituents.

Compound IDSubstituent on Benzylidene RinghAChE IC50 (μM)hBuChE IC50 (μM)
IND-30-4.16 ± 0.06395.34 ± 0.144
IND-243-hydroxy12.54 ± 0.14398.18 ± 0.120
Data from a study on dual cholinesterase inhibitors. rsc.org

Materials Science Research and Functional Materials

Building Blocks for New Functional Materials

This compound serves as a versatile building block in the synthesis of more complex molecules and functional materials. Its aldehyde group is reactive and can participate in various chemical transformations, making it a valuable precursor in organic synthesis.

One notable application is in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These are formed by the condensation of this compound with primary amines and are important intermediates in medicinal chemistry and for the development of new pharmaceuticals. Furthermore, this compound has been utilized as a cross-linking agent in the field of chromatography, where it is used to create stable particle and liquid phase columns for the separation of organic compounds. biosynth.com It is also a precursor in the synthesis of other valuable chemical intermediates, such as 2-Methoxy-5-methylbenzyl alcohol through reduction, and 2-Methoxy-5-methylbenzoic acid via oxidation.

Incorporation into Polymers and Surface Modification

This compound has been identified as a useful agent in the field of polymer science. It functions as a cross-linking agent in chromatography, where it is used to create particle and liquid phase columns for the separation of organic compounds. biosynth.com Furthermore, it can be utilized in the formation of chitosan nanoparticles, which have demonstrated antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). biosynth.com

Supramolecular Structures with Specific Properties

Current research literature available through the performed searches does not provide specific examples of this compound being used in the construction of supramolecular structures.

Optoelectronic Traits and Photosensitive Devices

There is limited direct research available in the search results detailing the specific optoelectronic characteristics of this compound or its application in photosensitive devices. While related fields explore organic compounds for such purposes, specific data for this molecule is not prominently featured.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that can alter the properties of light, such as its wavelength or refractive index, and are crucial for developing technologies like optical communications and data storage. Organic molecules are of particular interest for NLO applications because their delocalized π-electron systems can lead to efficient NLO properties and fast response times. While there is extensive research into organic NLO materials, including polymers and crystals derived from "click" chemistry, specific studies focusing on the NLO properties of this compound were not identified in the provided search results. rsc.orgresearchgate.net

Agricultural and Agrochemical Applications

In the agricultural sector, this compound is recognized as a valuable precursor in the synthesis of various agrochemicals. Its derivatives are explored for their potential biological activities, which can be harnessed for crop protection and food preservation. vulcanchem.com

Natural Preservatives in Food Products

The antimicrobial and antifungal properties of this compound suggest its potential as a natural preservative for food. Research has shown that essential oils and extracts containing this compound can inhibit the growth of certain foodborne pathogens. Studies have documented significant inhibition zones against bacteria like Escherichia coli and Staphylococcus aureus, underscoring its potential application in enhancing food safety. The compound's mechanism of action in fungal cells involves the disruption of cellular antioxidation systems, leading to oxidative stress.

Pest Repellent Properties

This compound has demonstrated significant potential as a pest repellent, particularly against various ant species. oup.comresearchgate.net Ants are considered harmful pests that can infest homes and damage crops, leading to significant economic costs. oup.comresearchgate.net

A structure-activity relationship study found that 2-methoxybenzaldehyde is considerably more effective at repelling the common black garden ant, Lasius niger, than 2-hydroxybenzaldehyde, a commercially available alternative. oup.comresearchgate.net Its efficacy has been confirmed against other damaging ant species as well, indicating its broad relevance for pest management. oup.comresearchgate.net

Furthermore, research into related benzaldehyde compounds has shown repellent and oviposition-deterrent activity against the fall armyworm (Spodoptera frugiperda), a major agricultural pest. nih.gov Studies on S. frugiperda revealed that compounds like p-methyl benzaldehyde and 2-hydroxy-5-methoxybenzaldehyde elicited strong electroantennogram (EAG) reactions and showed significant repellent effects on oviposition selection. nih.gov This suggests a broader potential for benzaldehyde derivatives in developing new plant-based pesticides for sustainable pest management. nih.gov

Interactive Data Table: Pest Repellency of Benzaldehyde Derivatives

CompoundTarget PestObserved EffectSource
2-MethoxybenzaldehydeLasius niger (Common black garden ant)Strong repellent activity, more effective than 2-hydroxybenzaldehyde. oup.comresearchgate.net
p-Methyl benzaldehydeSpodoptera frugiperda (Fall armyworm)Significant repellent activity and oviposition deterrence at specific concentrations. nih.gov
2-Hydroxy-5-methoxybenzaldehydeSpodoptera frugiperda (Fall armyworm)Significant repellent activity against oviposition selection. nih.gov

Catalysis Research

The unique structural features of this compound make it a valuable precursor in the development of sophisticated catalytic systems. Its derivatives, particularly Schiff bases, can form stable complexes with various metal ions, leading to catalysts with diverse applications.

Ligands in Metal Complexes for Catalysis

Schiff bases derived from this compound are effective ligands for the formation of metal complexes. These ligands are typically synthesized through the condensation reaction of the aldehyde with a primary amine. The resulting imine or azomethine group (-CH=N-) in the Schiff base, along with other donor atoms in the molecule, can coordinate with metal ions to form stable chelate structures.

A notable example involves the synthesis of a tetradentate Schiff-base ligand (H2L) from the condensation of ethylenediamine (B42938) with 2-hydroxy-3-methoxy-5-methylbenzaldehyde (B2420527). This ligand has been used to create five distinct mononuclear Manganese(III) complexes. nih.gov In these complexes, the Mn(III) ion is situated in a hexa-coordinate pseudo-octahedral environment, with the equatorial plane being formed by the phenoxo oxygen and imine nitrogen atoms of the Schiff base ligand. nih.gov The axial positions are occupied by water molecules or a combination of water and pseudohalides. nih.gov The formation of such stable metal complexes is a critical first step in the development of effective catalysts. chemijournal.com

Ligand/Complex ComponentRole in Complex Formation
2-Hydroxy-3-methoxy-5-methylbenzaldehydePrecursor for Schiff base ligand synthesis
EthylenediaminePrimary amine for condensation reaction
Schiff base ligand (H2L)Tetradentate ligand coordinating with the metal center
Manganese(III) ionCentral metal ion forming the catalytic complex

Application in Organic Transformations

Metal complexes derived from this compound Schiff bases have shown significant promise as catalysts in various organic transformations, particularly in oxidation reactions. The catalytic activity of these complexes is influenced by the nature of the metal center and the ligand framework.

The aforementioned Mn(III) complexes have been demonstrated to be effective catalysts for the aerobic oxidation of several substrates. nih.gov For instance, they can catalyze the oxidation of 2-aminophenol (B121084) to 2-aminophenoxazin-3-one and 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butylquinone. nih.gov Furthermore, these complexes are capable of catalyzing the oxidation of styrene (B11656) to its corresponding oxirane. nih.gov Mechanistic studies suggest that the catalytic cycle involves the formation of a complex-substrate aggregate, which is followed by an intramolecular electron transfer. nih.gov

The versatility of Schiff base metal complexes in catalysis is a broad area of study, with applications in oxidation, reduction, polymerization, and various coupling reactions. chemijournal.comnih.gov The specific substitution pattern of this compound can influence the electronic and steric properties of the resulting catalyst, thereby affecting its activity and selectivity in these transformations.

Environmental Science Research

The environmental fate and impact of synthetic chemical compounds are of significant interest. Research in this area often focuses on their biodegradation pathways and the identification of their metabolites.

Metabolites of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent environmental pollutants that can be transformed into various metabolites by microorganisms and higher organisms. These metabolic processes are a key aspect of their environmental degradation and toxicological assessment.

However, based on a thorough review of the available scientific literature, there is currently no direct evidence to suggest that this compound is a metabolite of any specific polycyclic aromatic hydrocarbon. The metabolic pathways of common PAHs such as pyrene, fluorene, and phenanthrene (B1679779) have been investigated, and while they lead to a variety of oxygenated and hydroxylated derivatives, the formation of this compound has not been reported.

Mechanistic Investigations

Reaction Mechanisms in Organic Synthesis

2-Methoxy-5-methylbenzaldehyde, possessing a reactive aldehyde functional group and an electron-rich aromatic ring, participates in a variety of organic transformations. The interplay of its structural features governs the pathways of these reactions.

Condensation Reactions

One of the fundamental reactions of aldehydes is their condensation with active methylene (B1212753) compounds, such as in the Knoevenagel condensation. In this reaction, this compound reacts with a compound containing a methylene group flanked by two electron-withdrawing groups in the presence of a basic catalyst, like piperidine (B6355638) or an amine.

The mechanism commences with the deprotonation of the active methylene compound by the base to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate subsequently undergoes protonation to form an aldol-type adduct. Finally, a molecule of water is eliminated, a process often facilitated by heat, to yield a stable α,β-unsaturated product. The electron-donating methoxy (B1213986) group on the benzene (B151609) ring can influence the reactivity of the aldehyde and the stability of the intermediates.

Reductive Amination Mechanisms

Reductive amination is a versatile method for the synthesis of amines. For this compound, this process involves an initial reaction with a primary or secondary amine to form a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of water to generate a Schiff base or an iminium ion.

The crucial step is the subsequent reduction of this C=N double bond. This reduction is typically achieved using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The hydride from the reducing agent attacks the electrophilic carbon of the iminium ion, leading to the formation of the corresponding secondary or tertiary amine. The choice of the reducing agent is critical to prevent the reduction of the starting aldehyde.

Photochemical Reaction Mechanisms

Mallory Reaction:

While the classical Mallory reaction involves the photocyclization of stilbenes, a precursor derived from this compound could hypothetically undergo such a transformation. For instance, a Wittig reaction between this compound and a suitable phosphonium (B103445) ylide could generate a stilbene (B7821643) derivative. Upon irradiation with UV light, the cis-isomer of this stilbene can undergo an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is aromatized to a substituted phenanthrene (B1679779). The methoxy and methyl groups on the aromatic ring would influence the regioselectivity of the cyclization and the electronic properties of the resulting polycyclic aromatic hydrocarbon.

o-Quinodimethane-Mediated Diels-Alder Reaction:

The generation of a reactive o-quinodimethane intermediate from a derivative of this compound could be envisioned as a route to complex cyclic molecules. For example, the corresponding benzyl (B1604629) alcohol, obtained by reduction of the aldehyde, could be converted to a dihalide or a similar precursor. Thermal or photochemical elimination of the leaving groups would generate the transient o-quinodimethane. This highly reactive diene can then readily participate in an intramolecular or intermolecular Diels-Alder reaction with a suitable dienophile to construct a new six-membered ring, leading to the formation of polycyclic or heterocyclic systems.

Mechanisms of Biological Activity

Emerging research suggests that this compound and related compounds possess biological activities, the mechanisms of which are beginning to be unraveled.

Interaction with Cellular Components

The electrophilic nature of the aldehyde group in this compound makes it a potential site for interaction with nucleophilic biomolecules within cells. It is proposed that this compound can form covalent adducts with cellular proteins. Specifically, the aldehyde can react with the nucleophilic side chains of amino acid residues such as lysine (B10760008) (to form a Schiff base) or cysteine (to form a thiazolidine (B150603) derivative). Such interactions can lead to the inhibition of enzyme activity by modifying the protein's three-dimensional structure or by directly blocking the active site. For instance, studies on similar benzaldehyde (B42025) derivatives have shown inhibition of enzymes like monoamine oxidase. nasa.gov

Enzyme or Receptor Interaction Pathways

The interaction of this compound with biological systems is an area of growing research interest. While comprehensive studies specifically on this compound are limited, preliminary findings and research on structurally related molecules suggest potential interactions with certain enzymes, which may underpin its observed biological activities.

One of the key areas of investigation is its potential as an enzyme inhibitor. Research has indicated that compounds with similar benzaldehyde structures may exhibit inhibitory effects against enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE). nih.gov For instance, studies on various benzaldehyde derivatives have shown that they can act as inhibitors of phenoloxidase, with the substituent pattern on the benzene ring playing a crucial role in the inhibitory activity.

The mechanism of such interactions often involves the aldehyde functional group, which can form a Schiff base with primary amino groups of the enzyme. The methoxy and methyl substituents on the benzene ring of this compound are also thought to influence its binding affinity and selectivity for specific enzymes. For example, research on other substituted benzaldehydes has demonstrated that the hydrophobicity and electron-donating or withdrawing nature of the substituents can significantly affect the inhibitory potency.

While direct evidence for this compound is still emerging, it has been noted in broader studies of benzaldehyde derivatives that modifications to the ring can lead to enhanced biological efficacy. For example, some derivatives have been investigated for their potential in treating neurodegenerative diseases through the inhibition of enzymes like MAO-B.

It is important to note that while these findings provide a basis for understanding the potential enzyme interaction pathways of this compound, further specific studies are required to elucidate the precise mechanisms and interaction sites.

Modifications in Protein Structure and Function

The interaction of small molecules like this compound with proteins can lead to significant modifications in their structure and, consequently, their function. While direct studies on the impact of this specific compound on protein structure are not extensively documented, insights can be drawn from research on similar aldehydes and from its potential applications.

One of the primary ways aldehydes can modify protein structure is through the formation of covalent bonds with amino acid residues. The aldehyde group is electrophilic and can react with nucleophilic side chains of amino acids such as lysine, arginine, and cysteine, leading to the formation of Schiff bases or other adducts. This can result in conformational changes in the protein, which may alter its activity, stability, or interactions with other molecules.

Furthermore, some substituted benzaldehydes have been investigated as allosteric modulators of proteins. For example, a patent describes substituted benzaldehyde compounds that act as allosteric modulators of hemoglobin, suggesting a potential for these types of molecules to bind to sites other than the active site and induce functional changes. google.com

The potential for this compound to disrupt cellular antioxidation systems, as has been suggested for fungal cells, also points towards an interaction with and modification of proteins involved in redox homeostasis. This could involve direct interaction with antioxidant enzymes or other proteins involved in maintaining the cellular redox balance.

While the specific modifications to protein structure and function induced by this compound are yet to be fully elucidated, the existing body of research on related compounds provides a strong foundation for future investigations in this area.

Potential Protein Interaction Putative Mechanism of Action Potential Functional Outcome
Monoamine Oxidase (MAO)Competitive or non-competitive inhibitionAlteration of neurotransmitter levels
Cholinesterases (ChE)Inhibition of acetylcholine (B1216132) breakdownModulation of cholinergic signaling
HemoglobinAllosteric modulationIncreased tissue oxygenation
Fungal redox-related proteinsDisruption of antioxidation systemsInduction of oxidative stress in fungal cells

This table is based on preliminary findings and research on structurally related compounds and is intended to be illustrative of potential interactions.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry provides a powerful tool for investigating the reaction mechanisms of organic compounds, including this compound. Through theoretical modeling, it is possible to explore reaction pathways, identify intermediates, and characterize transition states, offering insights that can complement experimental studies.

While specific theoretical studies on the reaction pathways of this compound are not widely available in the current literature, research on benzaldehyde and its derivatives provides a solid framework for understanding its potential reactivity. Ab initio calculations, a type of computational method that relies on first principles, have been successfully employed to study the reaction mechanisms of substituted benzaldehydes.

For instance, studies on the acetalization of other substituted benzaldehydes have utilized ab initio methods with basis sets like 6-31G* to map out the reaction pathway. These studies calculate the energies of reactants, intermediates, and products to determine the most likely reaction mechanism. A similar approach could be applied to model the reactions of this compound, such as its oxidation to the corresponding carboxylic acid or its reduction to an alcohol.

Furthermore, theoretical studies on the decomposition of related species, such as the benzoxyl radical, have used methods like the G3X theoretical method and RRKM (Rice-Ramsperger-Kassel-Marcus) theory to elucidate complex reaction kinetics and product distributions. nih.govacs.org These computational approaches could be adapted to investigate the thermal or photochemical decomposition of this compound, providing valuable data on its stability and potential degradation pathways.

The modeling of transition states is a key aspect of these theoretical investigations. By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy of a reaction, which is a critical parameter for understanding its kinetics. Computational software can be used to perform transition-state analysis for various reactions, such as nucleophilic additions to the aldehyde group.

Reaction Type Computational Method Key Information Obtained
AcetalizationAb initio (e.g., 6-31G*)Reaction mechanism, energies of intermediates
Oxidation/ReductionDensity Functional Theory (DFT)Reaction pathways, activation energies
Thermal DecompositionG3X, RRKM TheoryDecomposition kinetics, product distributions
Nucleophilic AdditionTransition-state analysisActivation energies, transition state geometries

This table illustrates potential applications of theoretical modeling to the study of this compound based on methodologies applied to similar compounds.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Chromatographic Techniques

Chromatography is fundamental to separating 2-Methoxy-5-methylbenzaldehyde from reaction mixtures, byproducts, or impurities. The choice of technique depends on the scale and purpose of the analysis, from rapid reaction monitoring to high-resolution purity assessment and preparative purification.

Gas Chromatography (GC)

Gas chromatography is a powerful tool for assessing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes an unequivocal method for identification. The compound is volatilized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The retention time is a characteristic property under specific GC conditions.

In GC-MS analysis, the separated compound is fragmented and ionized, producing a unique mass spectrum that serves as a molecular fingerprint. nih.gov This allows for confident identification by comparing the spectrum to reference libraries. For instance, mass spectrometry data from the NIST Mass Spectrometry Data Center shows characteristic peaks for this compound. nih.gov

Table 1: GC-MS Data for this compound

Parameter Value
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Top Peak (m/z) 150
2nd Highest Peak (m/z) 91

Data sourced from PubChem. nih.gov

Furthermore, GC can be utilized to monitor the progress of synthetic reactions, such as the alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) to form related alkoxybenzaldehydes, ensuring the reaction has gone to completion. umich.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the non-volatile or thermally sensitive analysis and quantification of this compound. It is particularly useful for purity determination and stability studies. A common mode is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

A validated reversed-phase HPLC (RP-HPLC) method can separate the target compound from its precursors, isomers, and degradation products with high resolution. researchgate.net By developing a method analogous to those used for similar phenolic aldehydes, one could achieve simultaneous determination and quantification. researchgate.net The method would typically involve a C18 column and a mobile phase gradient, for example, of acetonitrile (B52724) and water, with detection by a UV detector at a wavelength where the aromatic aldehyde chromophore absorbs strongly.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring the progress of organic reactions that produce or consume this compound. A small spot of the reaction mixture is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber with a suitable solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The compound's retention factor (Rƒ) value helps in its identification relative to standards and tracks the disappearance of reactants and the appearance of the product.

Flash Column Chromatography for Purification

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique is a rapid form of column chromatography that uses a stationary phase like silica gel and a solvent system, often a mixture of nonpolar and polar solvents like hexanes and ethyl acetate. umich.edu By applying pressure, the solvent is forced through the column, leading to a faster and more efficient separation of the compound from impurities. In the synthesis of related alkoxybenzaldehydes, column chromatography using a hexane:ethyl acetate (2:1) solvent system has proven effective for isolating the pure product from the crude reaction mixture. umich.edu

Spectroscopic Techniques (as detailed in Section 2, but focused on analytical application)

Spectroscopic methods are used to elucidate the molecular structure of this compound and confirm its identity. longdom.org Each technique provides specific information about the compound's functional groups and atomic connectivity.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. spectroscopyonline.com The IR spectrum of this compound would exhibit characteristic absorption bands indicating the presence of a C=O stretch for the aldehyde, C-H stretches for the aromatic ring and methyl/methoxy (B1213986) groups, and C-O stretches for the ether linkage. nih.gov

Mass Spectrometry (MS) : As an analytical tool, MS provides the molecular weight of the compound and, through fragmentation patterns, structural information. mdpi.com High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula C₉H₁₀O₂. umich.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation in organic chemistry. longdom.org The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to each other. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Elemental Analysis (CHN)

Elemental analysis is a destructive method used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For a pure sample of this compound, the experimentally determined percentages of carbon and hydrogen should closely match the theoretical values calculated from its molecular formula, C₉H₁₀O₂. umich.edu This analysis serves as a fundamental check of purity and empirical formula confirmation. umich.edu Any significant deviation from the theoretical values would indicate the presence of impurities.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Count Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 9 108.099 71.98
Hydrogen H 1.008 10 10.080 6.71
Oxygen O 15.999 2 31.998 21.31

| Total | | | | 150.177 | 100.00 |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone thermal analysis techniques used to study the physical and chemical properties of materials as a function of temperature. libretexts.orglucideon.com While specific experimental data for this compound is not publicly available, the principles of these techniques allow for a theoretical understanding of the insights they would provide.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. nih.gov For this compound, a TGA scan would reveal its thermal stability and decomposition profile. The resulting data, a TGA curve, plots mass percentage against temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss is observed. This analysis can identify the presence of volatile impurities or residual solvents, which would appear as mass loss at lower temperatures than the decomposition of the compound itself. libretexts.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. lucideon.com DSC is used to detect thermal transitions and determine their temperatures and enthalpies. For this compound, DSC analysis would be crucial for determining its melting point, a key indicator of purity. A sharp endothermic peak on the DSC thermogram would correspond to the melting of the crystalline solid. The presence of impurities typically results in a broadened melting peak at a lower temperature. DSC can also identify other phase transitions, such as crystallization or glass transitions. nih.gov

The table below illustrates the type of data obtained from these analyses for a hypothetical pure organic compound.

Analytical Technique Parameter Measured Typical Information Gained
Thermogravimetric Analysis (TGA)Mass vs. TemperatureOnset of Decomposition, Thermal Stability, Presence of Volatiles
Differential Scanning Calorimetry (DSC)Heat Flow vs. TemperatureMelting Point, Enthalpy of Fusion (ΔHfus), Purity Assessment, Glass Transition (Tg), Crystallization Temperature (Tc)

This table is illustrative and does not represent experimentally determined data for this compound.

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) theory is a widely used model for determining the specific surface area of materials. The technique involves the physical adsorption of a gas (typically nitrogen at 77 K) onto the surface of a solid. intertek.com By measuring the amount of gas adsorbed at various pressures, an adsorption isotherm is generated, from which the quantity of gas required to form a monolayer on the surface is calculated. intertek.comnih.gov

However, the BET method is most applicable to porous materials where the internal surface area of pores contributes significantly to the total surface area. nih.gov Examples include metal-organic frameworks (MOFs), zeolites, and activated carbons. nih.govacs.org For a non-porous, crystalline organic solid such as this compound, the applicability of BET analysis is limited. The surface area would primarily consist of the external surfaces of the crystals, resulting in a very low specific surface area. Therefore, BET is not a standard characterization technique for this type of compound unless it is, for instance, supported on a porous carrier. researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide direct visualization of material morphology at high magnification.

Scanning Electron Microscopy (SEM) generates images by scanning a focused beam of electrons over the surface of a sample. It provides detailed information about the surface topography, particle size, and shape (morphology) of the solid material. researchgate.net For this compound, SEM analysis would reveal the external crystal habit (e.g., prismatic, needle-like, or plate-like), the size distribution of the crystals, and the degree of aggregation. researchgate.net

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. It offers much higher resolution than SEM and can reveal internal structural features. While less common for routine characterization of simple organic crystals, TEM could be used to investigate internal defects or the morphology of nanocrystalline forms of the compound.

Microscopy Technique Information Obtained Relevance to this compound
SEM Surface topography, crystal shape and size, aggregation.Characterization of the macroscopic crystal morphology and particle size distribution.
TEM Internal structure, high-resolution morphology, crystalline lattice fringes.Investigation of nanoscale features or internal crystal defects.

This table outlines the general application of electron microscopy techniques.

Sample Preparation and Derivatization Techniques for Analysis

Proper sample preparation is a critical step to ensure accurate and reproducible analytical results, particularly for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). organomation.com For this compound, this involves dissolution and, potentially, chemical derivatization.

Sample Preparation: A typical preparation for GC-MS analysis involves dissolving a precise amount of the solid compound in a high-purity, volatile organic solvent. scioninstruments.com Suitable solvents include dichloromethane (B109758) or hexane. The solution may then be filtered to remove any particulate matter and diluted to an appropriate concentration for injection into the instrument. scioninstruments.com For trace analysis, techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be used to concentrate the analyte and remove interfering matrix components. thermofisher.com

Derivatization: Aldehydes can sometimes exhibit poor chromatographic behavior or thermal instability. Chemical derivatization is the process of converting the analyte into a more suitable form for analysis. und.edu This is often done to increase volatility and thermal stability, and to produce a derivative with a more characteristic mass spectrum. chrom-china.com For aldehydes, common derivatization reactions involve the carbonyl group.

One prominent derivatization reaction for aldehydes is the formation of Schiff bases through condensation with a primary amine. researchgate.netbyjus.com this compound is known to be a precursor in the synthesis of various Schiff bases, which are themselves a subject of research. nih.gov Another common technique is the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, which is highly sensitive for GC-MS analysis. und.edu

Derivatization Reagent Derivative Formed Purpose
Primary Amines (R-NH₂)Schiff Base (Imine)Improve thermal stability; create specific derivatives for further study. mdpi.com
Hydrazines (e.g., 2,4-DNPH)HydrazoneEnhance detection for HPLC-UV analysis. jascoinc.com
Hydroxylamines (e.g., PFBHA)OximeIncrease volatility and thermal stability for GC-MS analysis; enhance sensitivity. und.edu
β-Diketones (e.g., Acetylacetone)DihydropyridineCreate fluorescent derivatives for HPLC with fluorescence detection (Hantzsch reaction). nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of chemical manufacturing hinges on the development of processes that are not only efficient but also environmentally benign. For 2-Methoxy-5-methylbenzaldehyde and related aromatic aldehydes, research is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources. numberanalytics.com

Current laboratory synthesis of this compound can involve the formylation of the corresponding toluene (B28343) derivative or the alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172). However, future methodologies are trending towards more sustainable alternatives. One promising area is the use of catalytic methods, which offer higher efficiency and selectivity compared to traditional stoichiometric reactions. numberanalytics.com For instance, palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation are powerful tools for constructing aromatic aldehydes. numberanalytics.com

Emerging sustainable strategies include:

Biocatalysis and Chemo-enzymatic Cascades : The use of enzymes in synthesis offers high selectivity under mild conditions. Chemo-enzymatic one-pot cascades, which combine chemical and enzymatic steps in a single sequence, are being explored for the production of valuable aldehydes from renewable starting materials like phenylpropenes. rsc.org This approach can significantly reduce the number of intermediate purification steps, saving time and resources. rsc.org Another green technique involves the bioreduction of aromatic aldehydes to their corresponding alcohols using plant extracts, such as from Aloe vera, under microwave irradiation, which accelerates the reaction. scielo.org.mx

Green Catalysts and Solvents : Research into novel, eco-friendly catalysts is gaining traction. This includes the use of naturally derived catalysts, such as lemon juice, which has been shown to be effective in the synthesis of quinazolinone derivatives from aromatic aldehydes under concentrated solar radiation. rsc.org The development of recyclable catalysts and the use of greener solvents like ionic liquids or deep eutectic solvents are also key areas of focus. numberanalytics.com

Oxidation of Benzylic Alcohols : Sustainable methods for oxidizing benzylic alcohols to aromatic aldehydes using gaseous nitrogen dioxide have been developed. This process is notable for converting the reaction's gaseous byproducts into nitric acid, thereby minimizing waste. nih.gov Similarly, using oxygen or air as the oxidant with a cobalt catalyst presents a green and cost-effective route for synthesizing related methoxybenzaldehydes. patsnap.comgoogle.com

These innovative synthetic strategies promise to make the production of this compound and its derivatives more efficient, cost-effective, and environmentally responsible.

Exploration of Structure-Activity Relationships for Targeted Biological Applications

The therapeutic potential of this compound lies not in the compound itself, but in the diverse derivatives that can be synthesized from it. A critical area of future research is the systematic exploration of the structure-activity relationships (SAR) of these derivatives to design molecules with high potency and selectivity for specific biological targets.

This compound serves as a versatile precursor for various heterocyclic compounds and other complex molecules. For example, it can be readily converted into Schiff bases, which are known intermediates in medicinal chemistry. By modifying the substituents on the benzaldehyde (B42025) ring and reacting it with different amines, a vast library of derivatives can be created and screened for biological activity.

Key research directions in SAR studies include:

Antimicrobial Agents : Analogues of Licochalcone A, a natural antibacterial compound, have been synthesized using prenylated benzaldehydes. SAR studies on these analogues revealed that a hydroxyl group on one of the aromatic rings and a lipophilic prenyl group were essential for their antibacterial activity. nih.gov This provides a clear roadmap for designing new antibacterial agents derived from substituted benzaldehydes.

Neurodegenerative Disease Inhibitors : In the search for treatments for Alzheimer's disease, a series of benzimidazole (B57391) derivatives incorporating a substituted benzaldehyde moiety were synthesized and evaluated as cholinesterase inhibitors. mdpi.com The SAR analysis showed that the nature and position of substituents on the benzaldehyde ring significantly influenced the inhibitory potential against acetylcholinesterase and butyrylcholinesterase. mdpi.com

Cardiovascular Drugs : Inspired by the structure of empagliflozin, a series of glyceraldehyde derivatives were developed as potential anti-heart failure agents. scienceopen.com Structural modifications to the parent compound, including changes to the aromatic ring substituents, were systematically performed to dissociate the desired cardiovascular effects from unwanted glucose-lowering effects. This work highlights how targeted modifications can fine-tune the pharmacological profile of a drug candidate. scienceopen.com

Through continued SAR exploration, researchers can optimize the design of this compound derivatives to create highly effective and targeted therapies for a range of diseases.

Advanced Computational Studies for Predictive Modeling of Reactivity and Biological Effects

To accelerate the discovery and optimization of novel derivatives, advanced computational methods are becoming indispensable tools. In silico techniques can predict the chemical reactivity of this compound and the biological effects of its derivatives, thereby saving significant time and resources in the laboratory.

Future research will likely leverage a variety of computational approaches:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It is already being used to guide the design of benzaldehyde derivatives. For instance, docking studies were employed to understand how benzimidazole-based analogues bind to acetylcholinesterase and butyrylcholinesterase, providing insights into their inhibitory mechanisms. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of molecules and their interactions with biological systems over time. This approach has been used to investigate how benzaldehyde itself can enhance the permeability of cell membranes by loosening the structure of the lipid bilayer, which could inform the design of drug delivery systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building robust QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis.

The integration of these computational tools into the research workflow will enable a more rational, hypothesis-driven approach to designing novel molecules with desired properties, from chemical reactivity to specific biological actions.

Integration of this compound into Multifunctional Materials

Beyond pharmaceuticals, this compound and its derivatives have potential applications in the development of advanced functional materials. The unique chemical properties of the aldehyde and methoxy (B1213986) groups allow this compound to be incorporated into a variety of polymers and supramolecular structures.

Future research in this area could focus on:

Polymer Synthesis and Modification : Aldehydes are reactive functional groups that can participate in various polymerization and cross-linking reactions. This compound has been identified as a potential cross-linking agent for creating chromatographic columns. biosynth.com Future work could explore its use in synthesizing novel conducting polymers. researchgate.netnih.gov Conducting polymers are of great interest for applications in electronics, sensors, and bioelectronics. nih.gov By incorporating derivatives of this compound into the polymer backbone, it may be possible to tune the material's electronic and physical properties.

Sensor and Biosensor Development : Conducting polymers are frequently used as the active element in electrochemical sensors and biosensors. nih.gov These devices can detect a wide range of analytes, from small molecules to large biomolecules. mdpi.com Derivatives of this compound could be used to create molecularly imprinted polymers (MIPs) for highly selective chemical sensors or as a component of the transducer in biosensors for food and drug analysis. researchgate.netmdpi.com

Self-Assembling Systems and Hydrogels : The reaction of aromatic aldehydes with hydrazides can lead to the formation of acylhydrazones that self-assemble in water to form complex structures like hydrogels. acs.org These "smart" materials can respond to external stimuli such as pH. By carefully designing the aldehyde precursor, it is possible to control the properties of the resulting hydrogel, opening up applications in drug delivery, tissue engineering, and soft robotics. acs.org

The integration of this compound into such materials represents a promising avenue for creating novel technologies with tailored functionalities.

Clinical Translation Potential of Derivatives in Pharmaceutical Development

The ultimate goal of medicinal chemistry research is the clinical translation of promising compounds into effective and safe medicines. Several derivatives of substituted benzaldehydes are already showing significant promise in preclinical studies, suggesting a viable path toward pharmaceutical development.

Key translational perspectives for derivatives of this compound include:

Development of Novel Therapeutics : As discussed, derivatives have shown potential as inhibitors for Alzheimer's disease and as anti-heart failure agents. mdpi.comscienceopen.com A critical step in their clinical translation will be extensive preclinical testing to evaluate their efficacy, safety, and pharmacokinetic profiles in animal models. For example, a glyceraldehyde derivative developed for heart failure has already demonstrated favorable safety and pharmacokinetic properties in mice. scienceopen.com Similarly, extensive optimization of kinase inhibitors has led to compounds with improved pharmacokinetic properties suitable for further development. acs.org

Drug Bioavailability Enhancement : Benzaldehyde has been shown to act as an absorption promoter, capable of increasing the membrane permeability and oral bioavailability of certain drugs. nih.gov This suggests that derivatives of this compound could be co-administered with other therapeutic agents to enhance their absorption and efficacy. This "drug-helper" approach could be a valuable strategy for improving existing therapies. nih.gov

The journey from a promising laboratory compound to an approved drug is long and challenging. However, the diverse biological activities and favorable properties of benzaldehyde derivatives provide a strong foundation for future pharmaceutical development. Continued research and rigorous preclinical and clinical evaluation will be essential to unlock their full therapeutic potential.

Q & A

Q. What are the recommended methods for synthesizing 2-Methoxy-5-methylbenzaldehyde in a laboratory setting?

The compound can be synthesized via formylation of the corresponding toluene derivative using reagents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst. Reaction parameters such as temperature (optimized between 0–25°C) and stoichiometric ratios should be carefully controlled to avoid side reactions. Column chromatography or recrystallization is recommended for purification, as highlighted in analogous aldehyde syntheses .

Q. How should researchers safely handle and store this compound to ensure stability?

Store in tightly sealed containers under inert gas (e.g., nitrogen) in a dry, well-ventilated area. Avoid exposure to moisture, heat, or direct sunlight. Use flame-resistant materials for storage, and ensure compatibility with glass or chemical-resistant polymers. Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory during handling .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with a gradient elution system (e.g., hexane/ethyl acetate) is effective. Thin-layer chromatography (TLC) can monitor progress, while recrystallization from ethanol/water mixtures enhances purity. Solid-phase extraction (SPE) may also be employed for large-scale purification .

Q. What are the key safety precautions when working with this compound?

Use fume hoods to minimize inhalation risks. Immediate decontamination protocols include flushing eyes/skin with water for 15+ minutes upon contact. Avoid ignition sources due to potential flammability. Emergency eyewash stations and safety showers must be accessible .

Q. What analytical techniques confirm the identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic peaks for methoxy (δ 3.8–4.0 ppm) and aldehyde (δ ~9.8–10 ppm) groups. Infrared (IR) spectroscopy detects C=O stretching (~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection validates purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields of this compound derivatives?

Systematically vary reaction conditions (e.g., catalyst loading, solvent polarity) and employ kinetic studies to identify rate-limiting steps. Cross-validate purity using multiple analytical methods (e.g., GC-MS, HPLC) to rule out impurities affecting yield calculations. Contradictory data may arise from unoptimized workup procedures or side reactions under specific pH/temperature conditions .

Q. What strategies mitigate steric and electronic effects during functionalization of this compound?

The methoxy group’s electron-donating nature enhances electrophilic substitution at the para position, while the methyl group introduces steric hindrance. Computational modeling (e.g., DFT calculations) predicts reactive sites, guiding regioselective modifications. Experimental validation via substituent-directed reactions (e.g., Friedel-Crafts alkylation) is recommended .

Q. How do environmental factors influence the stability of this compound in long-term studies?

Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor aldehyde oxidation to carboxylic acids using periodic FT-IR or titration. Stabilizers like antioxidants (e.g., BHT) or inert storage atmospheres (argon) can prolong shelf life .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics simulations evaluate electronic parameters (e.g., Hammett constants) and steric maps. Software like Gaussian or Schrödinger Suite aids in transition-state analysis for nucleophilic additions or condensations .

Q. How can researchers address conflicting toxicological data for this compound?

Follow EFSA’s flavouring substance assessment framework, including in vitro genotoxicity assays (Ames test, micronucleus) and in vivo metabolite profiling. Cross-reference with structurally analogous compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde) to identify class-specific toxicity patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.